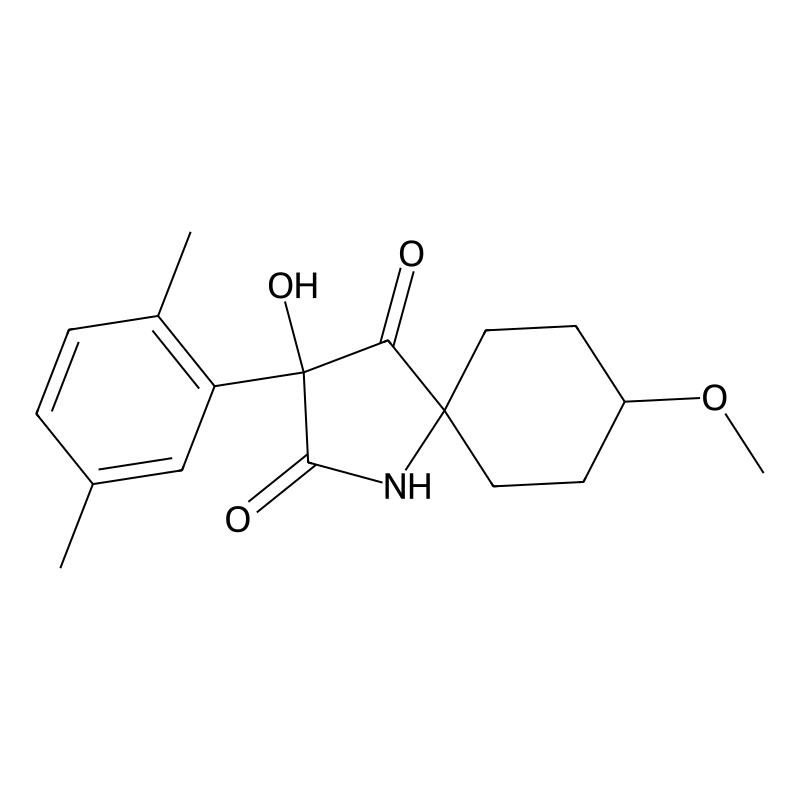

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metabolite of Spirotetramat

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, also known as Mephentermine Impurity 6 or cis-3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione, is primarily studied in the context of spirotetramat, an insecticide belonging to the class of synthetic tetronic acid derivatives PubChem: . This compound is a metabolite of spirotetramat, meaning it is a substance formed by the breakdown of spirotetramat in the environment or within an organism National Institutes of Health: ).

Research on this specific metabolite is limited, but studies investigating the environmental fate of spirotetramat often mention Mephentermine Impurity 6 as one of the degradation products EPPO: . Understanding the breakdown products of pesticides is crucial for assessing their environmental impact and potential risks.

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within a bicyclic framework. The compound features a hydroxyl group and a methoxy group, contributing to its potential biological activity and chemical reactivity. The structural formula can be represented as C${18}$H${25}$N O$_{4}$, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements that define its chemical properties.

For instance, the synthesis of this compound involves the reaction of 3-(2-bromo-4-fluorophenyl)-acryloyl chloride with cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one in anhydrous chloroform at controlled temperatures .

Research indicates that 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione exhibits significant biological activity, particularly as an inhibitor of acetyl-CoA carboxylase, an enzyme critical in fatty acid metabolism. This inhibition can have implications for metabolic disorders and obesity management . Additionally, compounds with similar structures have been studied for their potential antimicrobial and anti-inflammatory properties.

The synthesis of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione typically involves several steps:

- Starting Materials: The synthesis begins with 3-(2-bromo-4-fluorophenyl)-acryloyl chloride and cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one.

- Reaction Conditions: The reaction is conducted in anhydrous chloroform at low temperatures to control the reaction rate and minimize side reactions.

- Purification: Following the reaction completion, the mixture is washed and dried to isolate the product, which is then purified using flash column chromatography on silica gel .

The compound has potential applications in medicinal chemistry due to its biological activity as an acetyl-CoA carboxylase inhibitor. This property suggests possible uses in developing treatments for metabolic diseases such as obesity and diabetes. Furthermore, it may serve as a lead compound for synthesizing derivatives with enhanced pharmacological profiles.

Interaction studies involving 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione focus on its binding affinity to various biological targets. Inhibitory studies against acetyl-CoA carboxylase reveal insights into its mechanism of action and potential off-target effects. These studies are crucial for understanding the therapeutic window and safety profile of the compound.

Several compounds share structural similarities with 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Spirotetramat | Contains spirocyclic structure; used as an insecticide | Antimicrobial properties |

| BYI08330-cis-keto-hydroxy | Similar spiro structure; derived from spirotetramat | Potential metabolic effects |

| 8-Methoxyquinoline | Contains methoxy group; different core structure | Anticancer activity |

Uniqueness: What sets 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione apart is its specific combination of functional groups and spirocyclic architecture that enhances its interaction with biological targets compared to other similar compounds.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has emerged as a fundamental technique for elucidating the structural characteristics of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione. The compound exhibits distinctive spectral patterns that reflect its spirocyclic architecture and substitution pattern [3] [4] [5].

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione displays characteristic chemical shifts that are consistent with the spirocyclic azaspiro[4.5]decane core structure [3] [4] [5]. The aromatic protons of the 2,5-dimethylphenyl substituent appear as distinct multiplets in the aromatic region, while the methoxy group at position 8 generates a singlet at approximately 3.39 parts per million [3]. The spirocyclic framework contributes multiple aliphatic proton signals that appear as complex multiplets in the aliphatic region of the spectrum [4] [5].

¹³C Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione. The spectrum reveals signals for aromatic carbons, carbonyl groups, and aliphatic carbons distributed throughout the appropriate chemical shift ranges [3] [4] [5]. The carbonyl carbons associated with the dione functionality appear in the downfield region, while the aromatic carbons of the dimethylphenyl group exhibit characteristic chemical shifts between 120-140 parts per million [3].

Mass Spectrometry Analysis

Mass spectrometry represents a crucial analytical technique for the identification and quantification of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione. The compound exhibits a molecular ion peak at m/z 318.1 [M+H]⁺ under positive ion electrospray ionization conditions [6] [4] [7].

Liquid Chromatography-Tandem Mass Spectrometry

The liquid chromatography-tandem mass spectrometry analysis of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione reveals a precursor ion at m/z 318.1 with significant product ions at m/z 300.0 and 214.1 [6] [8] [7]. The fragmentation patterns are optimized using collision energies of 15 electron volts and 39 electron volts, respectively [6]. The retention time for the compound under standard chromatographic conditions is approximately 2.64 minutes [6].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides accurate mass determination for 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione, confirming the molecular formula C₁₈H₂₃NO₄ with an exact mass of 317.163 atomic mass units [4] [5]. This technique serves as a definitive method for molecular formula confirmation and structural elucidation [9].

Infrared Spectroscopy

Infrared spectroscopy of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione reveals characteristic absorption bands that correspond to the functional groups present in the molecule [4] [10] [5]. The spectrum exhibits prominent carbonyl stretching vibrations and aromatic carbon-hydrogen vibrations that are diagnostic of the compound's structure [4] [5]. The hydroxyl group contributes to the infrared spectrum through characteristic stretching vibrations in the appropriate frequency range [10].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions in 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione. The compound exhibits absorption maxima that are related to the aromatic chromophore system present in the dimethylphenyl substituent [11]. The parent compound spirotetramat, from which this metabolite is derived, shows peak maxima at 211 nanometers and 276 nanometers with corresponding molar absorptivities of 22.0 × 10³ and 0.8 × 10³ reciprocal centimeters per mole, respectively [11].

Crystallographic Studies and X-ray Diffraction Analysis

The crystallographic characterization of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione represents a significant gap in the current literature. Comprehensive X-ray diffraction studies for this specific compound have not been reported in the available scientific literature, indicating a need for further structural investigation [1] [12] [13].

Current Crystallographic Status

The available literature indicates that 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione exists as a racemic mixture with 2 of 3 defined stereocenters [12] [13]. The compound adopts a cis configuration around the spirocyclic framework, as confirmed through chemical synthesis and nuclear magnetic resonance data [1] [12] [13]. However, specific crystallographic parameters including crystal system, space group, and unit cell parameters remain undetermined [12] [13].

Structural Geometry

The molecular geometry of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione is characterized by a spirocyclic azaspiro[4.5]decane core structure with cis configuration [1] [12] [13]. The compound is obtained as a mixture of diastereomers, which has been confirmed through analytical studies [12] [13]. The spirocyclic framework provides significant structural rigidity while allowing for conformational flexibility in the substituent groups [1] [13].

Conformational Analysis

Limited conformational data is available for 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione in the current literature [1] [13]. The compound's conformational behavior is influenced by the spirocyclic framework and the presence of the hydroxyl group at position 3, which can participate in intramolecular hydrogen bonding interactions [1]. Computational studies may be required to fully elucidate the conformational preferences of this compound [13].

Intermolecular Interactions

The intermolecular interactions of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione have not been extensively characterized in the available literature. The compound possesses multiple functional groups including hydroxyl, methoxy, and carbonyl groups that can participate in hydrogen bonding and other intermolecular interactions. The hydrogen bonding patterns and crystal packing arrangements require further investigation through single crystal X-ray diffraction studies.

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties and solubility behavior of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione are crucial for understanding its environmental fate and analytical applications.

Thermal Properties

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione exhibits a predicted boiling point of 562.9 ± 50.0°C [14] [15]. The compound demonstrates notable thermal stability, with storage stability maintained for 24 months when stored at temperatures of -18°C or below [16]. The melting point of the compound has not been definitively established in the available literature [9].

Density and Physical Properties

The compound exhibits a predicted density of 1.24 ± 0.1 grams per cubic centimeter [14]. 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione appears as a white to off-white powder under standard conditions [17]. The compound possesses an exact mass of 317.163 atomic mass units and a molecular weight of 317.38 grams per mole [1] [9] [14] [17].

Solubility Characteristics

The solubility behavior of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione has been characterized in limited solvents. The compound demonstrates slight solubility in dimethyl sulfoxide and methanol [14]. These solubility characteristics are important for analytical method development and environmental fate studies [14].

Vapor Pressure and Volatility

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione exhibits a predicted vapor pressure of 2.21 × 10⁻⁰⁷ Pascal [18]. This extremely low vapor pressure indicates that the compound has minimal volatility under standard environmental conditions [18]. The low vapor pressure is consistent with the compound's molecular weight and intermolecular interactions [18].

Acid-Base Properties

The compound possesses a predicted pKa value of 9.95 ± 0.40 [14]. This pKa value indicates that 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione behaves as a weak acid under physiological conditions [14]. The acid-base properties are influenced by the presence of the hydroxyl group at position 3 and the nitrogen atom in the spirocyclic framework [14].

Partition Coefficient

The logarithm of the partition coefficient (LogP) for 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione is 1.79360 [9]. This moderate LogP value indicates balanced hydrophilic and lipophilic properties, suggesting potential for both aqueous and organic phase distribution [9]. The polar surface area of the compound is 79.12 square Angstroms, which influences its biological membrane permeability [9].

XLogP3

GHS Hazard Statements

Pictograms

Environmental Hazard